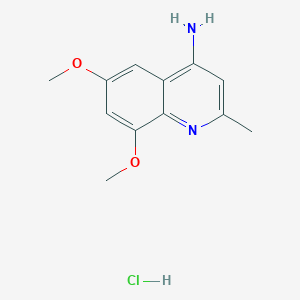

6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

6,8-dimethoxy-2-methylquinolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c1-7-4-10(13)9-5-8(15-2)6-11(16-3)12(9)14-7;/h4-6H,1-3H3,(H2,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGPXQAUSIIFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=C(C2=N1)OC)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride typically involves the reaction of 2-methylquinoline derivatives with appropriate reagents to introduce the methoxy and amine groups at the desired positions. One common method includes the use of anthranilic acid derivatives, which undergo cyclization and subsequent functionalization to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form .

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at specific positions on the quinoline ring .

Wissenschaftliche Forschungsanwendungen

6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It serves as a probe to investigate biological pathways and interactions.

Medicine: It has potential therapeutic applications due to its pharmacological properties.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

| Compound Name | CAS Number | Substituents | Melting Point (°C) | Solubility (Inferred) | Key Differences |

|---|---|---|---|---|---|

| 6,8-Dimethoxy-2-methylquinolin-4-amine HCl | 897544-70-6 | 4-amine HCl, 2-methyl, 6,8-OMe | Not reported | High (HCl salt) | Amine hydrochloride at position 4 |

| 6,8-Dimethoxy-4-methylquinoline | 51049-14-0 | 4-methyl, 6,8-OMe | Not reported | Moderate (neutral) | Methyl at position 4 |

| 4-β-Aminopropoxy-6-methoxy-2-methylquinoline | - | 4-aminopropoxy, 6-OMe | 170 (base) | Moderate | Aminopropoxy side chain |

| 4-β-Aminopropoxy-6-methoxy-2-methylquinoline dihydrochloride | - | 4-aminopropoxy, 6-OMe (HCl salt) | 215 (decomp.) | High (HCl salt) | Dihydrochloride form |

| 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) | - | 4-amino, 2-ClPh, 3-MeOPh | 223–225 | Low (neutral) | Bulky aromatic substituents |

Notes:

- The hydrochloride salt in 6,8-Dimethoxy-2-methylquinolin-4-amine HCl enhances water solubility compared to neutral analogs like 6,8-Dimethoxy-4-methylquinoline .

- The dihydrochloride form of 4-β-aminopropoxy-6-methoxy-2-methylquinoline shows improved thermal stability (m.p. 215°C) compared to its base form (m.p. 170°C) .

- Compound 4k (from ) has a chlorophenyl group, which introduces steric and electronic effects distinct from the methyl and methoxy groups in the target compound .

Pharmacological and Functional Insights

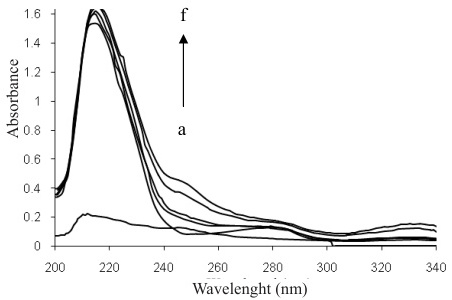

- Protein Binding : shows that erlotinib hydrochloride (a quinazoline analog) binds to bovine serum albumin (BSA), suggesting that the hydrochloride moiety in the target compound may influence protein interactions .

- Antimicrobial Potential: Analogs like 6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline (QW-1107) are studied for bioactivity, implying that methoxy and methyl groups in the target compound could confer similar properties .

Biologische Aktivität

6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride is a member of the quinoline family, recognized for its diverse biological and pharmacological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

- Molecular Formula : C12H15ClN2O2

- CAS Number : 1984136-61-9

- IUPAC Name : 6,8-dimethoxy-2-methylquinolin-4-amine; hydrochloride

The compound features methoxy groups at positions 6 and 8, which significantly influence its chemical reactivity and biological activity.

The biological activity of 6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride primarily involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact mechanisms are still under investigation but may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with receptors affecting cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives, including 6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride, as anticancer agents. For instance, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines.

Case Studies

- In Vitro Studies :

- In Vivo Studies :

Pharmacological Applications

The pharmacological profile of 6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride suggests potential applications in:

- Antimicrobial Activity : Some studies indicate that quinoline derivatives exhibit antibacterial properties.

- Anti-inflammatory Effects : There is evidence suggesting that these compounds may reduce inflammation through various biochemical pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Methylquinolin-8-amine hydrochloride | Lacks methoxy groups | Moderate anticancer activity |

| Quinine derivatives | Different substituents | Antimalarial properties |

| 4-Hydroxy-2-quinolones | Varying functional groups | Antioxidant and antimicrobial activities |

Unique Properties

The unique positioning of methoxy groups in 6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride enhances its solubility and bioavailability compared to other quinoline derivatives. This structural uniqueness may contribute to its distinct biological effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of substituted anilines with ketones or aldehydes under acidic conditions. Key steps include methoxylation and methyl group introduction at specific positions. To maximize purity (>95%), column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended. Purity validation via HPLC or NMR is critical .

- Data Consideration : Purity discrepancies may arise from incomplete purification or side reactions (e.g., demethylation under harsh conditions).

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Confirm methoxy (δ 3.8–4.0 ppm) and aromatic proton signals (δ 6.5–8.0 ppm).

- Mass Spectrometry : Compare observed molecular ion peaks ([M+H]+) with theoretical values.

- FT-IR : Identify N-H stretching (≈3300 cm⁻¹) and C-O bonds (≈1250 cm⁻¹) .

- Validation : Cross-reference with spectral data from structurally similar quinoline derivatives (e.g., 3-methylquinolin-2-amine hydrochloride) .

Q. What are the solubility properties of this compound, and how can they influence experimental design?

- Methodological Answer : While solubility data may be unavailable, preliminary testing in DMSO (common for biological assays) or aqueous buffers (pH-adjusted) is advised. Solubility can be enhanced using co-solvents (e.g., PEG-400) or surfactants. Document solubility limits to avoid precipitation in dose-response studies .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) alter biological activity in quinoline derivatives?

- Methodological Answer : Replace methoxy groups with halogens (e.g., Cl) to study electronic effects on receptor binding. For example, 6,7-dichloroquinolin-4-amine shows enhanced antimicrobial activity due to increased lipophilicity and membrane penetration .

- Data Contradiction : Methoxy groups may reduce cytotoxicity compared to chloro analogs, requiring careful balance between potency and safety .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time) and validate purity. For instance, impurities ≤5% (e.g., unreacted intermediates) may falsely modulate activity in neurotransmitter receptor assays . Replicate studies using independent synthetic batches and orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. How can researchers design dose-response studies to account for variable stability under physiological conditions?

- Methodological Answer : Pre-incubate the compound in assay buffers (e.g., PBS at 37°C) and monitor degradation via LC-MS. Adjust dosing intervals or use prodrug strategies to maintain effective concentrations. Stability data should inform IC50 calculations .

Q. What computational methods predict the compound’s interaction with molecular targets (e.g., kinases or GPCRs)?

- Methodological Answer : Use molecular docking (AutoDock Vina) to model binding to conserved residues in kinase ATP pockets. Validate predictions with mutagenesis studies (e.g., alanine scanning of quinoline-binding domains) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in pharmacological assays?

- Methodological Answer : Implement quality control (QC) protocols:

- Batch Characterization : NMR purity, residual solvent analysis.

- Bioassay Normalization : Include internal controls (e.g., reference inhibitors) in each experiment.

- Metadata Documentation : Record synthesis dates, storage conditions (−20°C in desiccators), and solvent history .

Q. What statistical approaches are suitable for analyzing contradictory results in structure-activity relationship (SAR) studies?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify outliers linked to synthetic variables (e.g., reaction temperature). Use Bayesian statistics to quantify uncertainty in IC50 values across labs .

Notes for Experimental Design

-

Avoid Common Pitfalls :

-

Ethical and Safety Considerations :

- Follow protocols for handling hydrochloride salts (e.g., PPE for respiratory protection due to fine particulate hazards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.